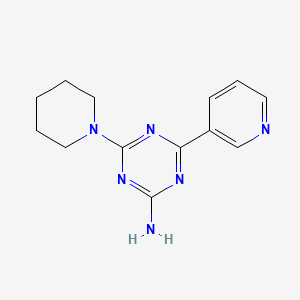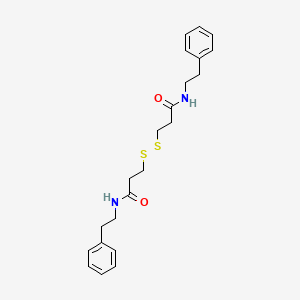![molecular formula C22H28N2O3 B14678283 Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-(2-ethylphenyl)- CAS No. 35001-52-6](/img/structure/B14678283.png)
Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-(2-ethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-(2-ethylphenyl)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of ethoxy and ethyl groups attached to a phenyl ring, along with a diamide linkage. Its molecular structure contributes to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-(2-ethylphenyl)- typically involves the reaction of appropriate amines with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-(2-ethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethanediamide derivatives.
Applications De Recherche Scientifique
Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-(2-ethylphenyl)- has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-(2-ethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. Its effects are mediated through the formation of stable complexes with target proteins, leading to changes in their conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-tert-Butyl-2-ethoxyphenyl)-N’-(2-ethylphenyl)ethanediamide
- N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-(4-ethylphenyl)ethanediamide
Uniqueness
Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-(2-ethylphenyl)- stands out due to its specific substitution pattern on the phenyl rings, which imparts unique chemical and physical properties
Propriétés
Numéro CAS |
35001-52-6 |
|---|---|
Formule moléculaire |
C22H28N2O3 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
N'-(5-tert-butyl-2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide |
InChI |
InChI=1S/C22H28N2O3/c1-6-15-10-8-9-11-17(15)23-20(25)21(26)24-18-14-16(22(3,4)5)12-13-19(18)27-7-2/h8-14H,6-7H2,1-5H3,(H,23,25)(H,24,26) |
Clé InChI |
ZBNMOUGFCKAGGQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)C(=O)NC2=C(C=CC(=C2)C(C)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-1-[(4-iodophenyl)methylene]indene](/img/structure/B14678204.png)
![2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate](/img/structure/B14678211.png)


![[(Cyclohexanesulfonyl)methyl]benzene](/img/structure/B14678225.png)




![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)




